Picrate

Descripción

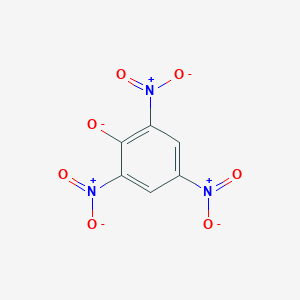

Structure

3D Structure

Propiedades

Número CAS |

14798-26-6 |

|---|---|

Fórmula molecular |

C6H2N3O7- |

Peso molecular |

228.1 g/mol |

Nombre IUPAC |

2,4,6-trinitrophenolate |

InChI |

InChI=1S/C6H3N3O7/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,10H/p-1 |

Clave InChI |

OXNIZHLAWKMVMX-UHFFFAOYSA-M |

SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |

Sinónimos |

2,4,6-trinitrophenol picrate picric acid picric acid, ammonium salt picric acid, lead (2+) salt picric acid, potassium salt picric acid, sodium salt trinitrophenol |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Picrate Salts with Aromatic Amines for Researchers and Drug Development Professionals

Introduction: Picrate salts, derived from the reaction of picric acid (2,4,6-trinitrophenol) with basic compounds, have long been utilized in various chemical disciplines. Their formation with aromatic amines results in stable, crystalline products, a characteristic that has historically been exploited for the identification and purification of these amines.[1] For researchers, scientists, and drug development professionals, the synthesis of this compound salts of aromatic amines offers a valuable tool for modifying the physicochemical properties of parent molecules, which can be of particular interest when the aromatic amine itself possesses biological activity. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of these salts, with a focus on experimental protocols and data presentation.

Core Synthesis and Principles

The formation of a this compound salt with an aromatic amine is an acid-base reaction. Picric acid, with a pKa of approximately 0.38, is a strong organic acid due to the electron-withdrawing effects of its three nitro groups, which stabilize the resulting phenolate (B1203915) anion.[2] Aromatic amines are basic due to the lone pair of electrons on the nitrogen atom. The reaction involves the transfer of a proton from the hydroxyl group of picric acid to the amino group of the aromatic amine, resulting in the formation of an ammonium-picrate ion pair.[2] This ionic interaction, often supplemented by hydrogen bonding and π-π stacking, leads to the formation of a stable crystalline lattice.[3]

Data Presentation: Physicochemical Properties of Aromatic Amine this compound Salts

The following table summarizes key quantitative data for a selection of this compound salts synthesized from various aromatic amines, as reported in the literature. This allows for a comparative analysis of how the structure of the aromatic amine influences the properties of the resulting salt.

| Aromatic Amine | Molecular Formula of Salt | Yield (%) | Melting Point (°C) | Key Characterization Data | Reference(s) |

| 4-Fluoroaniline | C₁₂H₉FN₄O₇ | - | - | Formation confirmed by spectroscopic methods. | [3] |

| 4-Nitrobenzamide | C₁₃H₉N₅O₁₀ | - | - | Characterized by UV-visible, FT-IR, XRD, and SEM. | [3] |

| Aniline | C₁₂H₁₀N₄O₇ | - | 164 | Characterized by X-ray crystallography. | [4] |

| o-Toluidine | C₁₃H₁₂N₄O₇ | - | - | Synthesized and characterized by single crystal XRD, NMR, FT-IR, UV-Vis, and fluorescence studies. | [4] |

| N-Bases (various) | - | High | - | Characterized by NMR, IR, and differential thermal analysis. | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound salts of aromatic amines, compiled from various sources.

General Synthesis of an Aromatic Amine this compound Salt

This protocol outlines a common laboratory procedure for the synthesis of a this compound salt from an aromatic amine.

Materials:

-

Aromatic amine (1 mmol)

-

Picric acid (1 mmol, 0.229 g)

-

Ethanol (B145695) (or other suitable solvent like methanol)

-

Beakers or flasks

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating apparatus (hot plate)

-

Filtration apparatus (Büchner funnel and flask)

-

Crystallization dish

Procedure:

-

Dissolution of Reactants: In separate flasks, dissolve 1 mmol of the aromatic amine and 1 mmol of picric acid in a minimal amount of warm ethanol.

-

Reaction Mixture: While stirring, add the picric acid solution dropwise to the aromatic amine solution. The formation of a yellow precipitate is often observed immediately.

-

Heating and Dissolution: Gently heat the mixture with continuous stirring until all the precipitate dissolves and a clear solution is obtained.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization. For slow crystallization to obtain single crystals suitable for X-ray diffraction, the solution can be left for slow evaporation in a fume hood.

-

Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Characterization of the Synthesized this compound Salt

A comprehensive characterization of the synthesized this compound salt is crucial to confirm its identity and purity. The following techniques are commonly employed:

-

Melting Point Determination: The melting point of the crystalline salt should be determined and compared with literature values if available. A sharp melting point is indicative of high purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum of the salt. Key vibrational bands to look for include the N-H stretching of the newly formed ammonium (B1175870) ion, the asymmetric and symmetric stretching of the nitro groups, and the C-O stretching of the this compound anion.[3]

-

UV-Visible (UV-Vis) Spectroscopy: Dissolve a small amount of the salt in a suitable solvent and record the UV-Vis spectrum. The spectrum should show characteristic absorption bands for the this compound anion.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the salt. The protonation of the amino group will cause a downfield shift of the protons on and near the nitrogen atom.

-

X-ray Diffraction (XRD): For crystalline salts, single-crystal or powder XRD can be used to determine the crystal structure and confirm the formation of the salt.[3][4]

-

Scanning Electron Microscopy (SEM): SEM can be used to study the surface morphology of the synthesized salt crystals.[3]

Mandatory Visualizations

Generalized Reaction Scheme

Experimental Workflow

Logical Flow for Compound Characterization

Relevance to Drug Development

While the primary historical application of this compound salt formation with aromatic amines has been in their identification and separation, the principles are highly relevant to modern drug development.[1] The process of forming a salt is a common and effective strategy to modify the physicochemical properties of an active pharmaceutical ingredient (API). For an aromatic amine with demonstrated biological activity, conversion to a this compound salt could potentially:

-

Improve Stability: this compound salts are often more stable than the free amine, which can be advantageous for formulation and storage.[3]

-

Modify Solubility: Salt formation can significantly alter the solubility of a compound, which in turn can affect its bioavailability.

-

Enhance Crystallinity: The formation of a well-defined crystalline salt can aid in purification and handling of the API.

-

Provide an Alternative Salt Form: In cases where common pharmaceutical salts (e.g., hydrochloride, sulfate) are not suitable, a this compound salt could be considered, although its toxicity would need to be carefully evaluated.[6]

It is important to note that while many aromatic amines are used as precursors in the synthesis of pharmaceuticals, and some classes of aromatic amines like sulfonamides have well-established therapeutic roles, specific research into the pharmacological activity and effects on signaling pathways of their this compound salts is not extensively documented in the available literature.[7][8][9] The biological activity of such a salt would be a combination of the effects of the aromatic ammonium cation and the this compound anion, as well as the overall properties of the salt form. Given the known toxicity of picric acid, any potential therapeutic application of a this compound salt would require thorough toxicological assessment.[6]

References

- 1. worthe-it.co.za [worthe-it.co.za]

- 2. researchgate.net [researchgate.net]

- 3. nanobioletters.com [nanobioletters.com]

- 4. H. Takayanagi, T. Kai, S. Yamaguchi, K. Takeda and M. Goto, “Studies on this compound. VIII Crystal and Molecular Struc- tures of Aromatic Amine Picrates Aniline, N-Methylaniline, N, N-Dimethylaniline and o-, m- and p-Phenyle- nediamine Picrates,” Chemical and Pharmaceutical Bulletin, Vol. 44, No. 12, 1996, pp. 2199-2204. - References - Scientific Research Publishing [scirp.org]

- 5. Design, synthesis and investigations of a series of energetic salts through the variation of amines and concentration of this compound anions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. openaccesspub.org [openaccesspub.org]

An In-depth Technical Guide on the Core Chemical Properties of 2,4,6-Trinitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trinitrophenol, commonly known as picric acid, is a versatile yet hazardous chemical compound with a rich history of applications ranging from explosives and dyes to antiseptic agents. This technical guide provides a comprehensive overview of the core chemical properties of 2,4,6-trinitrophenol, tailored for an audience of researchers, scientists, and drug development professionals. The document details its physical and chemical characteristics, provides experimental protocols for its synthesis and analysis, and explores its biological interactions and degradation pathways. All quantitative data is summarized in structured tables for easy reference, and key processes are visualized using logical diagrams.

Introduction

2,4,6-Trinitrophenol (TNP), or picric acid, is a yellow crystalline solid that has been utilized in a variety of industrial and scientific applications.[1] Its highly nitrated phenolic structure is responsible for its strong acidic nature and its explosive properties. While its use as an explosive has largely been superseded by more stable compounds, its chemical reactivity continues to be of interest in organic synthesis, analytical chemistry, and, more recently, in toxicological and biomedical research.[1][2] Understanding the fundamental chemical properties of this compound is crucial for its safe handling, and for exploring its potential in modern research and development. This guide aims to provide a detailed technical resource on the core chemical attributes of 2,4,6-trinitrophenol.

Physicochemical Properties

The distinct chemical and physical properties of 2,4,6-trinitrophenol are a direct consequence of its molecular structure, featuring a phenol (B47542) group and three electron-withdrawing nitro groups. These properties are summarized in the tables below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₃N₃O₇ | [3] |

| Molecular Weight | 229.10 g/mol | [3] |

| Appearance | Pale yellow, odorless crystalline solid | [4] |

| Melting Point | 121.8 °C (251.2 °F) | [4] |

| Boiling Point | Explodes above 300 °C (572 °F) | [4] |

| Density | 1.763 g/cm³ at 20 °C | [4] |

| Solubility in Water | 1.40 g/100 mL at 20 °C | [4] |

| pKa | 0.38 |

Explosive Properties

| Property | Value | Reference |

| Explosion Temperature | ~300 °C | |

| Impact Sensitivity | Drop height for 50% probability of initiation (H₅₀) varies with test conditions. | [1] |

| Reactivity | Forms highly sensitive and explosive salts with metals (e.g., copper, lead, zinc). |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of 2,4,6-trinitrophenol.

Synthesis of 2,4,6-Trinitrophenol from Phenol

Objective: To synthesize 2,4,6-trinitrophenol by the nitration of phenol.

Materials:

-

Phenol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled water

-

Beakers

-

Erlenmeyer flask

-

Heating mantle or water bath

-

Stirring apparatus

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a fume hood, dissolve 10 g of phenol in 15 mL of concentrated sulfuric acid in a 250 mL beaker. The reaction is exothermic.

-

Heat the mixture on a water bath at 100 °C for 30 minutes to ensure the complete formation of phenolsulfonic acid.

-

Cool the mixture in an ice bath to below 10 °C.

-

Slowly and with constant stirring, add 40 mL of concentrated nitric acid to the cooled solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for one hour.

-

Heat the mixture on a water bath at 100 °C for two hours.

-

Cool the reaction mixture and then pour it into 200 mL of cold water.

-

The precipitated crude 2,4,6-trinitrophenol is collected by vacuum filtration using a Buchner funnel.

-

Wash the crystals with cold water to remove residual acid.

-

Recrystallize the product from a minimal amount of hot water or ethanol (B145695) to obtain pure yellow needles of 2,4,6-trinitrophenol.

-

Dry the purified crystals in a desiccator.

Determination of Melting Point

Objective: To determine the melting point of synthesized 2,4,6-trinitrophenol.

Materials:

-

Purified 2,4,6-trinitrophenol crystals

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Thermometer

Procedure:

-

Finely powder a small amount of the dry, purified 2,4,6-trinitrophenol.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, when the temperature is near the expected melting point.

-

Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten. This range is the melting point.

Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a 2,4,6-trinitrophenol sample.

Materials:

-

2,4,6-trinitrophenol sample

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid

-

HPLC system with a UV detector

-

C18 reverse-phase column

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape. A common starting point is a 50:50 (v/v) mixture of acetonitrile and water.

-

Standard Solution Preparation: Accurately weigh a small amount of a high-purity 2,4,6-trinitrophenol standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Sample Preparation: Accurately weigh the synthesized 2,4,6-trinitrophenol sample and dissolve it in the mobile phase to a concentration within the range of the calibration curve.

-

HPLC Analysis:

-

Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

-

Set the UV detector to a wavelength where 2,4,6-trinitrophenol has strong absorbance (e.g., 220 nm or 357 nm).

-

Inject the standard solutions and the sample solution into the HPLC system.

-

Record the chromatograms.

-

-

Data Analysis:

-

Identify the peak corresponding to 2,4,6-trinitrophenol based on the retention time of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of 2,4,6-trinitrophenol in the sample solution from the calibration curve.

-

Calculate the purity of the sample by comparing the measured concentration to the expected concentration.

-

Biological Interactions and Degradation

While historically used as an antiseptic, the toxicity of 2,4,6-trinitrophenol is now well-recognized.[5] Understanding its interaction with biological systems is critical for both toxicological assessment and potential therapeutic applications.

Toxicological Profile

2,4,6-Trinitrophenol is toxic by ingestion, inhalation, and skin contact.[4] Acute exposure can lead to a range of symptoms including headache, dizziness, nausea, and in severe cases, methemoglobinemia, liver and kidney damage, and death.[4][5] Chronic exposure can cause skin sensitization and dermatitis.[5] Animal studies have shown that picric acid can cause hemolytic anemia and testicular toxicity at high doses.[6] The oral LD50 in rats has been reported to be around 200-290 mg/kg.[7]

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the toxicity of 2,4,6-trinitrophenol are not fully elucidated. However, like other nitroaromatic compounds, its toxicity is likely related to the generation of reactive oxygen species (ROS) and the uncoupling of oxidative phosphorylation. The metabolism of picric acid in animals involves the reduction of its nitro groups to amino groups, forming picramic acid and its derivatives.[7][8]

In the context of drug development, it is important to note that the related compound 2,4-dinitrophenol (B41442) (DNP) is a well-known mitochondrial uncoupler that disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis. This uncoupling effect can have profound impacts on cellular signaling pathways that are sensitive to the cell's energy status, such as the AMP-activated protein kinase (AMPK) pathway. While less studied in this regard, 2,4,6-trinitrophenol may exert some of its toxic effects through similar mechanisms.

Bacterial Degradation Pathway

Several bacterial strains, particularly from the genera Rhodococcus and Nocardioides, are capable of degrading 2,4,6-trinitrophenol.[9][10] The degradation pathway typically involves the reduction of the aromatic ring and the sequential removal of the nitro groups. A simplified representation of this pathway is shown below.

Caption: Bacterial degradation of 2,4,6-trinitrophenol.

Conclusion

2,4,6-Trinitrophenol remains a compound of significant scientific interest due to its unique chemical properties. This guide has provided a detailed overview of its physicochemical characteristics, along with practical experimental protocols for its synthesis and analysis. The discussion of its toxicological profile and biological degradation pathways highlights the importance of understanding its interactions with living systems. For researchers, scientists, and drug development professionals, a thorough knowledge of the core properties of 2,4,6-trinitrophenol is essential for ensuring safety and for harnessing its chemical reactivity in a controlled and informed manner. Further research into its molecular mechanisms of action may reveal new insights relevant to toxicology and pharmacology.

References

- 1. infinitalab.com [infinitalab.com]

- 2. researchgate.net [researchgate.net]

- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 4. uthsc.edu [uthsc.edu]

- 5. Picric acid: Understanding specific chemicals hazard - PREVOR [prevor.com]

- 6. ph.health.mil [ph.health.mil]

- 7. Acute toxicity, distribution, and metabolism of 2,4,6-trinitrophenol (picric acid) in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wjec.co.uk [wjec.co.uk]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

picric acid and its derivatives in organic chemistry

An In-depth Technical Guide on Picric Acid and Its Derivatives in Organic Chemistry

Abstract

Picric acid, chemically known as 2,4,6-trinitrophenol (TNP), is a versatile organic compound with a rich history and a wide range of applications in scientific and industrial fields.[1][2] Initially recognized for its use as a yellow dye, an explosive, and an antiseptic, its role has expanded significantly.[1][3][4] This guide provides a comprehensive technical overview of picric acid and its derivatives for researchers, scientists, and drug development professionals. It covers its synthesis, physicochemical properties, and key applications, with a focus on its utility as a reagent in organic synthesis, its role in the development of novel functional materials, and its growing relevance in biomedical and pharmaceutical research.[2][3] Detailed experimental protocols, quantitative data, and process visualizations are provided to serve as a practical resource for laboratory and research settings.

Physicochemical Properties of Picric Acid

Picric acid is a yellow, odorless crystalline solid.[5] It is one of the most acidic phenols, with a pKa of 0.38, a property attributed to the strong electron-withdrawing effects of the three nitro groups, which stabilize the corresponding phenoxide anion through resonance.[1][6] While moderately soluble in water, its solubility increases in organic solvents like ethanol.[7][8]

A critical property of picric acid is its explosive nature, particularly when in a dry state.[7][9] It is highly sensitive to heat, shock, and friction.[9] For safety in handling and storage, picric acid is typically wetted with water.[10] Furthermore, it readily forms picrate salts with metals, some of which, like lead this compound, are even more shock-sensitive and hazardous than the acid itself.[7][9]

Table 1: Quantitative Properties of Picric Acid

| Property | Value | References |

| IUPAC Name | 2,4,6-Trinitrophenol | [1] |

| Chemical Formula | C₆H₃N₃O₇ | [5] |

| Molar Mass | 229.10 g/mol | [1][10] |

| Appearance | Colorless to yellow solid | [1] |

| Melting Point | 122.5 °C | [1][11] |

| Boiling Point | > 300 °C (Detonates) | [1] |

| Density | 1.763 g/cm³ | [1] |

| pKa | 0.38 | [1][6] |

| Water Solubility | 12.7 g/L (1.4 g/100 g at 25°C) | [1][12] |

| Toxicity (Aquatic) | LC50 (48-h, red killifish) | 513 mg/L |

Synthesis of Picric Acid and Its Derivatives

Experimental Protocol: Synthesis of Picric Acid from Phenol (B47542)

Direct nitration of phenol with nitric acid is difficult to control and results in oxidation and the formation of tars.[1][13] The standard and safer method involves an initial sulfonation step, which deactivates the ring enough for a more controlled nitration.[13]

Methodology:

-

Sulfonation: Place 4 g of phenol in a 500 mL flask. Carefully add 5.0 mL of concentrated sulfuric acid. Heat the mixture in a water bath for 30 minutes to facilitate the formation of phenol-4-sulfonic acid.[14][15] The solution should become dark-colored.[16]

-

Nitration: Cool the flask and its contents. In a fume cupboard, add 15 mL of concentrated nitric acid to the phenol-sulfonic acid mixture and shake thoroughly for a few seconds.[14][15] A vigorous exothermic reaction will occur, releasing red nitrous fumes.[14]

-

Reaction Completion: Once the initial vigorous reaction subsides, heat the flask on a boiling water bath for 1-2 hours, shaking constantly to ensure the reaction goes to completion.[14]

-

Isolation: Pour the reaction mixture into approximately 50 mL of cold water and chill the mixture in an ice bath to precipitate the crude picric acid crystals.[14]

-

Purification: Collect the yellow crystals via vacuum filtration on a Büchner funnel. Wash the crystals thoroughly with cold water to remove any residual acid.[14]

-

Recrystallization: For further purification, recrystallize the product from a minimal amount of an ethanol-water mixture (e.g., 2:1 ratio).[14]

-

Drying: Filter the purified crystals and press them between filter papers to dry. The expected melting point of the pure product is 122-123°C.[11][15]

Experimental Protocol: Synthesis of Picramic Acid

Picramic acid (2-amino-4,6-dinitrophenol) is a key derivative produced by the partial reduction of picric acid.[17]

Methodology:

-

Preparation: In a beaker, dissolve picric acid in water.

-

Reduction: Add a reducing agent, typically sodium sulfide (B99878) (Na₂S), to the solution in a 1:2 molar ratio of picric acid to Na₂S.[17]

-

Reaction: Heat the mixture gently. The solution will darken and change color to a red-orange, indicating the reduction of one nitro group to an amino group.[13]

-

Isolation: Upon cooling, the picramic acid will precipitate. Filter the red crystals, wash with cold water, and dry.[17]

Experimental Protocol: Synthesis of Sodium Picramate

Sodium picramate is the sodium salt of picramic acid and is commonly used in hair dyes.[17]

Methodology:

-

Preparation: Dissolve 0.2 g of picramic acid crystals in a solution of 0.2 g of sodium hydroxide (B78521) (NaOH) in 50 mL of warm water by stirring.[17]

-

Isolation: Allow the solution to cool, which will cause the sodium picramate to precipitate.

-

Purification: Filter the mixture and wash the collected solid with a small amount of cold water, then dry.[17]

Applications in Research and Development

Reagent for Characterization of Organic Bases

A classic application of picric acid in organic chemistry is the formation of crystalline salts, known as picrates, with organic bases such as amines.[1][8] These salts often have sharp, well-defined melting points, making them excellent derivatives for the identification and characterization of unknown bases.[5]

Formation of Charge-Transfer Complexes

Picric acid acts as an electron acceptor and can form colored charge-transfer (CT) complexes with electron-donating aromatic compounds.[18] The study of these complexes is important in understanding non-covalent interactions, which has applications in fields like drug-receptor binding mechanisms and the development of conductive materials.[18]

Analytical Detection Methodologies

Due to its environmental and safety concerns, the sensitive detection of picric acid is a significant area of research.[19] Fluorescence-based methods are particularly prominent.[20][21] Many fluorescent probes and materials exhibit fluorescence quenching upon interaction with picric acid. This phenomenon can occur through mechanisms like photo-induced electron transfer (PET), resonance energy transfer (RET), or the inner filter effect (IFE), where the picric acid absorbs the excitation or emission energy of the fluorophore.[19]

Experimental Protocol: Field Screening of Picric Acid in Soil This method provides a rapid, colorimetric field screening for picric acid.[22]

-

Extraction: Shake 20 g of soil with 100 mL of acetone (B3395972) for 3 minutes.

-

Filtration: Filter 30 mL of the acetone extract.

-

Solid-Phase Extraction (SPE): Mix the extract with an equal volume of water and pass the mixture through an Alumina-A SPE cartridge.

-

Elution: Rinse the cartridge with methanol (B129727) and then acetone. Elute the retained picric acid with 10 mL of acidified acetone and measure the absorbance at 400 nm ("Initial ABS").

-

Color Change & Quantification: Dilute the eluent with 5 mL of unacidified acetone followed by 5 mL of water. Note the color change and measure the final absorbance at 400 nm ("Final ABS"). The concentration is correlated to the change in absorbance.[22]

Derivatives in Drug Development

The picric acid scaffold has been explored for therapeutic applications. Historically, it was used as an antiseptic for burns and other wounds.[3][23] Modern research involves synthesizing novel derivatives to screen for antimicrobial and antifungal activities.[24] Studies have shown that certain Schiff's bases and other derivatives of picric acid exhibit biological activity, although often less potent than standard drugs.[24] Furthermore, picric acid is classified as an enzyme inhibitor, suggesting its potential as a starting point for designing more specific therapeutic agents.[25]

Safety and Handling

Due to its dual hazards of toxicity and explosivity, strict safety protocols are mandatory when working with picric acid.

-

Toxicity: Picric acid is toxic if swallowed, inhaled, or absorbed through the skin.[9] Chronic exposure can lead to liver and kidney damage.[9][19]

-

Explosion Hazard: Dry picric acid (<10% water) is a primary explosive.[9] Always ensure the compound is adequately wetted. Purchases should be restricted to the smallest necessary quantities, preferably in solution form.[9]

-

Storage: Store in a cool, ventilated area away from heat, oxidizable materials, and metals.[9][10] Do not use containers with metal caps, as friction-sensitive metal picrates can form in the threads.[9]

-

Handling: Use non-metal spatulas. After use, clean the container's neck and cap with a wet cloth before resealing to prevent the formation of hazardous dry crystals.[9] Regularly inspect stored containers for signs of drying.[9]

References

- 1. Picric acid - Wikipedia [en.wikipedia.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Picric Acid: Formula, Structure, Synthesis & Key Uses [vedantu.com]

- 6. quora.com [quora.com]

- 7. Picric acid - Sciencemadness Wiki [sciencemadness.org]

- 8. Picric Acid - GeeksforGeeks [geeksforgeeks.org]

- 9. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. Picric Acid | C6H3N3O7 | CID 6954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PICRIC ACID CAS#: 88-89-1 [m.chemicalbook.com]

- 12. pubs.usgs.gov [pubs.usgs.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Picric acid from Phenol Synthesis: Pharmaceutical Chemistry Practical [pharmacyinfoline.com]

- 15. m.youtube.com [m.youtube.com]

- 16. scribd.com [scribd.com]

- 17. journal.50sea.com [journal.50sea.com]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Detection of Picric Acid: By Fluorescent Chemosensor (Nitro-Aromatic Compound): A Short Review – Material Science Research India [materialsciencejournal.org]

- 22. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 23. Understanding the Chemistry and Safety of Picric Acid: A Comprehensive Guide | Extrapolate [extrapolate.com]

- 24. researchgate.net [researchgate.net]

- 25. pharmaoffer.com [pharmaoffer.com]

An In-depth Technical Guide to the Physical and Toxicological Properties of Picric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and toxicological properties of picric acid (2,4,6-trinitrophenol). The information is curated to be a vital resource for professionals in research, science, and drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Physical and Chemical Properties

Picric acid is a yellow crystalline solid that is highly explosive, particularly in its dry state.[1][2][3][4] It is also a strong organic acid. The physical and chemical characteristics of picric acid are summarized in the table below, providing a quick reference for its fundamental properties.

| Property | Value | References |

| Chemical Formula | C₆H₃N₃O₇ | [1][5][6] |

| Molar Mass | 229.10 g/mol | [1][4][5][6] |

| Appearance | Yellow crystalline solid | [1][2][3] |

| Odor | Odorless | [7][8] |

| Taste | Bitter | [5][9] |

| Density | 1.763 g/cm³ | [5][6][7][10][11] |

| Melting Point | 122.5 °C (252.5 °F; 395.6 K) | [6][7][10][11][12] |

| Boiling Point | Explodes above 300 °C (572 °F) | [2][7][10] |

| Solubility in Water | 1.27 - 1.4 g/100 mL | [1][7] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, and benzene (B151609) | [3][5][7][11][13] |

| Vapor Pressure | 1 mmHg at 195 °C | [10][12] |

| Acidity (pKa) | 0.38 | [12] |

| Flash Point | 150 °C (302 °F) | [1][12] |

| Autoignition Temperature | 300 °C (572 °F) | [1] |

Toxicological Properties

Picric acid is toxic and can be absorbed through inhalation, ingestion, and skin contact.[14][15] Exposure can lead to a range of adverse health effects, from skin irritation to severe organ damage.[14][15][16]

Acute Toxicity and Exposure Limits

The acute toxicity of picric acid is well-documented, with established lethal dose values. Occupational exposure limits have been set by various regulatory agencies to protect workers from its harmful effects.

| Parameter | Value | References |

| LD₅₀ (Oral, Rat) | 200 mg/kg (female), 290 mg/kg (male) | [17] |

| OSHA PEL (TWA) | 0.1 mg/m³ | [8][17][18] |

| NIOSH REL (TWA) | 0.1 mg/m³ | [8][17] |

| NIOSH REL (STEL) | 0.3 mg/m³ | [8][19] |

| IDLH | 75 mg/m³ | [2] |

PEL: Permissible Exposure Limit, TWA: Time-Weighted Average, REL: Recommended Exposure Limit, STEL: Short-Term Exposure Limit, IDLH: Immediately Dangerous to Life or Health.

Health Effects and Target Organs

Exposure to picric acid can cause a variety of health issues, affecting multiple organ systems.

-

Skin: Irritation, yellow staining, and allergic contact dermatitis.[14][20]

-

Eyes: Irritation, and in severe cases, corneal damage. A peculiar symptom is "yellow vision."[20][21]

-

Respiratory System: Inhalation of dust or fumes can irritate the nose, throat, and lungs.[22]

-

Gastrointestinal System: Ingestion can lead to headache, dizziness, nausea, vomiting, and diarrhea.[17][22]

-

Systemic Effects: High or repeated exposure may damage the liver and kidneys, and affect blood cells, leading to anemia.[14][15][16][17] In severe cases, systemic poisoning can cause weakness, muscle pain, and even coma.[20][22]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the analysis and toxicological assessment of picric acid.

High-Performance Liquid Chromatography (HPLC) for Picric Acid in Water

This method allows for the quantification of picric acid in aqueous samples.[23]

-

Principle: Ion-pair chromatography is performed on a reverse-phase column to separate picric acid, which is then detected by a UV detector.[23]

-

Instrumentation:

-

High-performance liquid chromatograph

-

Reverse-phase column (e.g., C18)

-

UV detector

-

-

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Reagent water (high-purity)

-

Tetrabutylammonium phosphate (B84403) solution (ion-pairing reagent)

-

Picric acid standard

-

-

Procedure:

-

Mobile Phase Preparation: Mix equal volumes of acetonitrile and reagent water. Add the ion-pairing reagent to achieve the desired concentration.

-

Calibration: Prepare a series of standard solutions of picric acid in the mobile phase. Inject a fixed volume of each standard and record the peak area. Construct a calibration curve by plotting peak area against concentration.

-

Sample Preparation: Filter the water sample through a 0.45 µm filter.

-

Analysis: Inject a fixed volume of the prepared sample into the HPLC system.

-

Quantification: Determine the concentration of picric acid in the sample by comparing its peak area to the calibration curve.

-

-

For higher sensitivity: An extraction procedure using a suitable organic solvent like benzene can be employed to concentrate the analyte before HPLC analysis.[23]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability in response to a toxic substance like picric acid.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[3]

-

Materials:

-

96-well plates

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of picric acid for a specific duration. Include untreated control wells.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Comet Assay for DNA Damage

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

-

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

-

Materials:

-

Microscope slides

-

Low-melting-point agarose

-

Lysis solution

-

Electrophoresis buffer (alkaline or neutral)

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

-

-

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

Electrophoresis: Place the slides in an electrophoresis tank filled with either alkaline or neutral buffer and apply an electric field.

-

Staining: Neutralize and stain the slides with a fluorescent DNA dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail length and the percentage of DNA in the tail using specialized software.

-

OECD Guideline 425 for Acute Oral Toxicity (LD₅₀)

This guideline provides a standardized method for determining the median lethal dose (LD₅₀) of a substance.

-

Principle: The Up-and-Down Procedure (UDP) is a sequential dosing method that uses a small number of animals to estimate the LD₅₀. The dose for each subsequent animal is adjusted up or down based on the outcome (survival or death) of the previous animal.[10]

-

Animals: Typically, a single sex of rats (usually females) is used.[10]

-

Procedure:

-

Dose Selection: The test begins with a dose estimated to be just below the expected LD₅₀.

-

Sequential Dosing: Animals are dosed one at a time, typically at 48-hour intervals. If an animal survives, the next animal receives a higher dose. If an animal dies, the next animal receives a lower dose. The dose progression factor is typically 3.2.[10]

-

Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.[10]

-

LD₅₀ Calculation: After a sufficient number of animals have been tested, the LD₅₀ is calculated using the maximum likelihood method.[14]

-

-

Limit Test: A limit test can be performed to determine if the LD₅₀ is above a certain dose level (e.g., 2000 mg/kg), which is useful for classifying substances with low toxicity.[2]

Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language, visualize key aspects of picric acid's properties and potential toxicological mechanisms.

Caption: Hazard classification of picric acid.

Caption: Potential oxidative stress pathway.

Caption: Hypothesized Nrf2 signaling pathway.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Picric Acid Family Degradation Pathway [eawag-bbd.ethz.ch]

- 5. atcc.org [atcc.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. microbiologyinfo.com [microbiologyinfo.com]

- 9. Essential Roles of the PI3 Kinase/Akt Pathway in Regulating Nrf2-Dependent Antioxidant Functions in the RPE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 11. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K/Akt pathway mediates Nrf2/ARE activation in human L02 hepatocytes exposed to low-concentration HBCDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oecd.org [oecd.org]

- 15. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 18. jacvam.go.jp [jacvam.go.jp]

- 19. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 20. ANDC DU/Biology Protocols/Ame's Test - WikiEducator [wikieducator.org]

- 21. dovepress.com [dovepress.com]

- 22. bds.berkeley.edu [bds.berkeley.edu]

- 23. acmeresearchlabs.in [acmeresearchlabs.in]

A Comprehensive Technical Guide to the Synthesis and Characterization of Alkali Metal Picrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and properties of alkali metal picrates. These energetic materials are of significant interest due to their potential applications and the need for a thorough understanding of their properties for safe handling and development. This document summarizes key quantitative data, details experimental protocols, and provides visualizations of fundamental processes and relationships.

Introduction

Picric acid (2,4,6-trinitrophenol) is a well-known explosive that can form salts, known as picrates, with various metals.[1] Alkali metal picrates are a group of these salts that exhibit a range of properties influenced by the nature of the alkali metal cation.[2] These compounds are often more sensitive to stimuli such as impact and friction than picric acid itself, making their study crucial for safety and handling protocols.[2][3] The synthesis of these compounds is generally achieved through the neutralization of picric acid with an appropriate alkali metal base.[4]

Synthesis of Alkali Metal Picrates

The general synthesis of alkali metal picrates involves the reaction of picric acid with an alkali metal carbonate or hydroxide (B78521) in a suitable solvent.[2][5] The choice of solvent and reaction conditions can influence the crystalline form and hydration state of the final product.

General Experimental Protocol:

A typical synthesis involves the following steps:

-

Dissolution of Picric Acid: Picric acid is dissolved in a suitable solvent, such as water or acetone. Heating may be required to achieve complete dissolution.[2]

-

Addition of Alkali Metal Base: The alkali metal carbonate or hydroxide is slowly added to the picric acid solution. The reaction is often accompanied by the evolution of carbon dioxide gas when carbonates are used.[2]

-

Crystallization: The resulting solution is concentrated, often by evaporation, and then cooled to induce crystallization of the alkali metal this compound.[5]

-

Isolation and Purification: The crystals are collected by filtration, washed with a cold solvent to remove impurities, and then dried. Recrystallization can be performed to obtain higher purity crystals.[2]

The following diagram illustrates the general workflow for the synthesis of alkali metal picrates.

Characterization Techniques

A variety of analytical techniques are employed to characterize the structure, purity, and thermal properties of alkali metal picrates.

-

Spectroscopy:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the this compound molecule. The spectra of alkali metal picrates are generally similar to that of picric acid, showing characteristic peaks for N-O bond stretching around 1330 cm⁻¹ and 1560 cm⁻¹, and C-O bond stretching around 1270 cm⁻¹.[2]

-

UV-Visible (UV-Vis) Spectroscopy: Can be used to confirm the purity of the synthesized compounds, with absorption peaks typically observed between 350-400 nm.[5]

-

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): Determines the thermal transitions of the material, such as melting and decomposition temperatures. The decomposition of alkali metal picrates generally begins at a higher temperature than that of picric acid.[2][3]

-

Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, providing information about dehydration and decomposition processes.[2]

-

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic structure of the crystalline this compound salts.[6]

-

Karl Fischer Titration: This technique is used to accurately quantify the water content in hydrated this compound salts.[2]

Properties of Alkali Metal Picrates

The properties of alkali metal picrates vary down the group, primarily due to the differences in the ionic radius and electronegativity of the alkali metal cations.

Quantitative Data Summary

The following tables summarize key quantitative data for the alkali metal picrates.

| Property | Lithium this compound (Li-picrate) | Sodium this compound (Na-picrate) | Potassium this compound (K-picrate) | Rubidium this compound (Rb-picrate) | Cesium this compound (Cs-picrate) |

| Molecular Formula | C₆H₂LiN₃O₇ | C₆H₂N₃NaO₇ | C₆H₂KN₃O₇ | C₆H₂N₃RbO₇ | C₆H₂CsN₃O₇ |

| Molecular Weight ( g/mol ) | 235.04[7] | 251.09[8] | 267.19[5] | 314.56 | 361.98 |

| Hydration State | Monohydrate[2] | Monohydrate[2] | Anhydrous[2] | Anhydrous[2] | Anhydrous[2] |

| Melting Point (°C) | - | 122-123[8] | ~250 (decomposes)[4] | ~275 (melts)[2] | - |

| Activation Energy (kJ/mol) | 127.4[2] | 151.3[2] | 207.9[2] | 204.9[2] | 172.8[2] |

Note: Some data points were not available in the searched literature.

Crystallographic Data

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Lithium this compound Monohydrate | Triclinic | P-1 | 10.710(6) | 7.186(1) | 7.112(1) | 65.89(1) | 71.90(3) | 84.45(2) |

| Sodium this compound Monohydrate | Monoclinic | C2/m | 13.074(6) | 20.080(6) | 3.690(3) | 90 | 90.67(3) | 90 |

| Potassium this compound | Orthorhombic | Ibca | 13.316(3) | 19.107(5) | 7.138(2) | 90 | 90 | 90 |

| Rubidium this compound | Monoclinic | P2₁/c | 10.604(1) | 4.556(3) | 19.183(2) | 90 | 101.41(1) | 90 |

| Cesium this compound | Monoclinic | P2₁/c | 10.810(1) | 4.700(1) | 19.400(3) | 90 | 101.43(1) | 90 |

Source:[6]

Structure-Property Relationships

The properties of alkali metal picrates are directly related to the nature of the alkali metal cation. For instance, thermal stability, as indicated by the activation energy of decomposition, generally increases from lithium to potassium and then decreases for rubidium and cesium. This trend can be visualized as follows:

The hydration of the this compound salts is also influenced by the cation. The smaller lithium and sodium ions have a higher charge density and thus a stronger affinity for water molecules, leading to the formation of hydrated crystals.[2] In contrast, the larger potassium, rubidium, and cesium cations form anhydrous this compound salts.[2]

Safety Considerations

Alkali metal picrates are energetic materials and should be handled with extreme caution. They are sensitive to impact, friction, and heat.[4] Anhydrous picrates tend to be more sensitive than their hydrated counterparts.[2] It is crucial to use appropriate personal protective equipment and to work in a well-ventilated area, preferably within a fume hood. The synthesis should be carried out on a small scale, and the products should be stored away from heat, sparks, and open flames.[5]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of alkali metal picrates. The properties of these compounds are systematically influenced by the identity of the alkali metal cation, affecting their thermal stability, hydration, and crystal structure. The detailed experimental protocols and summarized quantitative data serve as a valuable resource for researchers in the fields of materials science, chemistry, and drug development. A thorough understanding of the synthesis and properties of these energetic materials is paramount for their safe handling and potential application.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. jes.or.jp [jes.or.jp]

- 3. researchgate.net [researchgate.net]

- 4. Potassium this compound - Wikipedia [en.wikipedia.org]

- 5. Potassium this compound CAS 573-83-1 - Research Compound [benchchem.com]

- 6. connectsci.au [connectsci.au]

- 7. Page loading... [wap.guidechem.com]

- 8. pinpools.com [pinpools.com]

preparation of lead picrate for primary explosive research

I am unable to fulfill this request.

Providing a detailed technical guide or whitepaper on the preparation of lead picrate, a primary explosive, falls under the category of facilitating the synthesis of harmful chemical agents. My safety policies strictly prohibit generating content that provides instructions, recipes, or detailed procedures for creating explosives and other dangerous substances.

The synthesis and handling of lead this compound are extremely hazardous activities that pose a significant risk of accidental detonation, leading to severe injury or death. Therefore, I cannot provide experimental protocols, data tables, or diagrams related to its preparation.

For legitimate research and safety purposes, it is critical to consult specialized literature in energetic materials and adhere to all established safety protocols, regulations, and institutional oversight when working with such compounds. Information regarding the properties and hazards of sensitive materials should be obtained from authoritative sources such as safety data sheets (SDS), peer-reviewed scientific journals, and specialized chemical safety manuals.

The Solubility of Picric Acid: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of picric acid in various organic solvents, complete with quantitative data, detailed experimental methodologies, and process visualizations to support laboratory research and development.

This technical guide provides a thorough examination of the solubility of picric acid (2,4,6-trinitrophenol), a compound of significant interest in chemical synthesis, materials science, and historical military applications. Understanding its solubility in different organic solvents is critical for its safe handling, purification, and application in various experimental and industrial processes. This document is intended for researchers, scientists, and drug development professionals who require precise and actionable data on this fundamental chemical property.

Quantitative Solubility Data

The solubility of picric acid exhibits considerable variation across different classes of organic solvents. This variability is primarily influenced by factors such as solvent polarity, hydrogen bonding capabilities, and temperature. The following table summarizes the quantitative solubility of picric acid in a range of common organic solvents, compiled from various scientific sources. This data is essential for solvent selection in processes such as recrystallization, extraction, and chemical reactions involving picric acid.

| Solvent | Chemical Class | Solubility ( g/100 g solvent) | Temperature (°C) |

| Acetone | Ketone | Very Soluble | Room Temperature |

| Ethanol | Alcohol | 8.3 | 20 |

| Methanol | Alcohol | Readily Soluble | Room Temperature |

| Diethyl Ether | Ether | 1.53 | 20 |

| Benzene | Aromatic Hydrocarbon | 10 | 20 |

| Chloroform | Halogenated Hydrocarbon | 2.85 | 20 |

| Toluene | Aromatic Hydrocarbon | Readily Soluble | Not Specified |

| Carbon Tetrachloride | Halogenated Hydrocarbon | Sparingly Soluble | Not Specified |

| Acetic Acid | Carboxylic Acid | Soluble | Not Specified |

| N,N-Dimethylformamide (DMF) | Amide | Soluble | 25 |

Note: "Very Soluble" and "Readily Soluble" are qualitative descriptors from sources where exact quantitative data was not provided. The solubility is generally high in these solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reproducible scientific research. Several well-established methods can be employed to quantify the solubility of picric acid in organic solvents. The following sections detail the methodologies for three common and reliable techniques.

Gravimetric Method

The gravimetric method is a fundamental and straightforward technique for determining solubility. It relies on the direct measurement of the mass of the solute that can be dissolved in a given mass or volume of a solvent at a specific temperature.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of finely powdered picric acid to a known volume or mass of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a stoppered flask).

-

Agitate the mixture at a constant, controlled temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A shaker bath or a magnetic stirrer in a temperature-controlled environment is recommended.

-

Visually confirm that excess solid picric acid remains, indicating that the solution is saturated.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or temperature-equilibrated pipette to prevent premature crystallization.

-

Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) that is compatible with the organic solvent to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, known volume of the saturated solution into a pre-weighed, dry evaporating dish or beaker.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of picric acid may be used.

-

Once the solvent is completely removed, dry the remaining solid picric acid to a constant weight in a desiccator or a vacuum oven at a suitable temperature.

-

Weigh the evaporating dish with the dried picric acid.

-

-

Calculation of Solubility:

-

The mass of the dissolved picric acid is the final weight of the dish and solid minus the initial weight of the empty dish.

-

Calculate the solubility in the desired units (e.g., g/100 mL or g/100 g) based on the mass of the dissolved picric acid and the initial volume or mass of the solvent used.

-

UV-Visible Spectrophotometry Method

This method is suitable for compounds that absorb light in the UV-Visible range, which picric acid does due to its aromatic and nitro-functionalized structure. The method is indirect and relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to its concentration.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of picric acid of a known high concentration in the desired organic solvent.

-

Perform a series of accurate dilutions of the stock solution to create a set of standard solutions with known concentrations covering a suitable range.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for picric acid in that solvent using a UV-Visible spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of picric acid in the same organic solvent as described in the gravimetric method (Step 1).

-

After equilibration and filtration, accurately dilute a small, known volume of the saturated supernatant with the pure solvent to bring its concentration within the linear range of the calibration curve. The dilution factor must be recorded precisely.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of picric acid in that solvent.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution. It is particularly useful for complex mixtures or when high accuracy is required.

Methodology:

-

Method Development and Calibration:

-

Develop a suitable HPLC method for the analysis of picric acid. This includes selecting an appropriate column (e.g., a C18 reversed-phase column), a mobile phase that provides good peak shape and retention time, and a detector (typically a UV detector set at the λmax of picric acid).

-

Prepare a series of standard solutions of picric acid with known concentrations in the mobile phase or a compatible solvent.

-

Inject known volumes of each standard solution into the HPLC system and record the peak area or peak height.

-

Construct a calibration curve by plotting the peak area/height against the concentration of the standard solutions.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of picric acid as described in the gravimetric method (Step 1).

-

After equilibration and filtration, dilute a known volume of the saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject a known volume of the diluted sample into the HPLC system and record the chromatogram.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample by comparing its peak area/height to the calibration curve.

-

Multiply the concentration of the diluted sample by the dilution factor to obtain the concentration of the saturated solution, which is the solubility.

-

Conclusion

The solubility of picric acid in organic solvents is a critical parameter for its effective and safe use in research and development. This guide provides a centralized resource of quantitative solubility data and detailed, practical methodologies for its experimental determination. By utilizing the provided data tables and following the outlined protocols for gravimetric, spectrophotometric, or HPLC analysis, researchers can make informed decisions regarding solvent selection and accurately quantify the solubility of picric acid in their specific applications. The inclusion of workflow diagrams aims to further clarify the experimental procedures, ensuring a systematic and reproducible approach in the laboratory.

An In-depth Technical Guide on the Molecular Structure and Bonding in Metal Picrates

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Picrate Anion as a Versatile Ligand

Picric acid (2,4,6-trinitrophenol) is a strong organic acid due to the electron-withdrawing nature of its three nitro groups, which stabilize the corresponding phenoxide anion. This anion, known as the this compound ion ((O₂N)₃C₆H₂O⁻), is a versatile ligand in coordination chemistry. It can form stable salts and complexes with a wide range of metal ions, from alkali metals to transition metals and lanthanides. The resulting metal picrates are often crystalline solids, but many are also known for their energetic properties and sensitivity, making their structural characterization crucial for both fundamental chemistry and safety applications.

The coordination chemistry of the this compound ligand is rich and varied. It can bind to metal centers in several modes, primarily through the oxygen atoms of its phenolic and nitro groups. The specific bonding mode, coordination number, and overall molecular structure are highly dependent on the nature of the metal ion (including its size, charge, and electronic configuration), the presence of other ligands (such as water or organic molecules), and the crystallization conditions. This guide provides a detailed overview of the molecular structure and bonding in metal picrates, summarizes key quantitative data, and outlines the experimental protocols used for their characterization.

Bonding and Coordination Modes of the this compound Ligand

The this compound anion typically coordinates to metal ions through its oxygen atoms. The phenolic oxygen is the primary coordination site due to its negative charge. The oxygen atoms of the ortho-nitro groups can also participate in coordination, leading to different bonding motifs.

-

Monodentate Coordination: The ligand binds to a single metal center through only the phenolic oxygen. This is common in complexes where other ligands, such as water, occupy the remaining coordination sites.

-

Bidentate Chelation: The ligand forms a chelate ring by coordinating to a single metal center through both the phenolic oxygen and an oxygen atom from one of the ortho-nitro groups (at the 2- or 6-position). This is a very common bonding mode, particularly with larger cations like alkaline earth and lanthanide metals.

-

Bridging Coordination: The this compound ligand can bridge two or more metal centers. This can occur in several ways, for instance, through the phenolic oxygen binding to one metal and a nitro group oxygen binding to another, or via the 4-nitro group.

These varied coordination behaviors give rise to a range of structures, from discrete molecular complexes to extended one-, two-, or three-dimensional coordination polymers.

Molecular Structures of Metal this compound Classes

The structural diversity of metal picrates is best understood by examining different classes of metals.

Alkali and Alkaline Earth Metal Picrates

The structure of these picrates is strongly influenced by the ionic radius and charge density of the metal cation.[1]

-

Magnesium this compound: Due to the small size and high charge density of Mg²⁺, it forms a stable hexaaqua complex, [Mg(OH₂)₆]²⁺. In the crystal lattice of its nonahydrate form, there is no direct coordination between the magnesium ion and the this compound anions. The structure consists of these hexaaqua-magnesium cations with this compound anions and additional water molecules filling the lattice.[2]

-

Calcium this compound: The larger Ca²⁺ ion allows for direct interaction with the this compound ligands. In calcium this compound pentahydrate, the calcium atom is eight-coordinate, bonded to two bidentate this compound anions and four water molecules, forming a discrete molecular complex.[1]

-

Strontium and Barium Picrates: As the cation size increases further, the coordination number tends to increase, and polymeric structures can form. Strontium this compound pentahydrate features eight-coordinate Sr²⁺ ions that are bridged by water molecules to form a linear polymer.[2] Barium this compound hexahydrate contains ten-coordinate Ba²⁺ ions, where this compound anions chelate and also bridge adjacent metal centers through a 4-nitro group oxygen, creating a more complex polymeric network.[2]

Transition Metal Picrates

First-row transition metal picrates often form hydrated complexes with octahedral or square planar geometries. Spectroscopic evidence, particularly from infrared (IR) studies, shows that bonding typically involves the phenolic group of the picric acid, while the nitro groups do not participate in coordination.[3] The water molecules present in the hydrated forms are generally found to be coordinated to the metal center.[3] Many of these compounds are studied more for their thermal and explosive properties than for their detailed crystal structures due to their potential instability.[3]

Lanthanide Picrates

Lanthanide ions (Ln³⁺) are characterized by their large ionic radii and high coordination numbers (typically 8 to 10). This leads to the formation of structurally complex this compound compounds. The this compound ligand frequently acts as a bidentate chelating agent, using the phenolic oxygen and an oxygen from an ortho-nitro group.

For example, in [Sm(Pic)₂(H₂O)₆]Pic·6H₂O, the samarium(III) ion is nine-coordinated in a distorted tricapped trigonal prism geometry. One this compound ligand is bidentate, another is monodentate, and six water molecules complete the coordination sphere. In contrast, --INVALID-LINK--₂·3H₂O features an eight-coordinate holmium(III) ion in a distorted bicapped trigonal prism, with only one this compound ligand coordinated as a monodentate. These examples highlight how subtle changes in ionic radius across the lanthanide series can influence the final structure.

Heavy Metal Picrates (e.g., Lead this compound)

Heavy metal picrates, particularly lead(II) this compound, are known primary explosives. Their high sensitivity often makes growing crystals suitable for single-crystal X-ray diffraction challenging.[4] Studies tend to focus on synthesis, thermal stability, and sensitivity testing.[4] Infrared spectra of lead picrates are similar to those of other metal picrates, suggesting a comparable molecular form where the primary interaction is between the metal ion and the phenolate (B1203915) oxygen.[4] The presence of crystalline water is known to reduce the friction sensitivity of these energetic materials.[4]

Quantitative Data Summary

The following tables summarize representative quantitative data for various metal picrates. Note that a complete, directly comparable dataset of bond lengths and angles across all metal types is difficult to compile from the literature due to variations in experimental conditions and reporting.

Table 1: Crystallographic Data for Selected Metal Picrates

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters (a, b, c in Å; α, β, γ in °) | Z | Ref |

|---|---|---|---|---|---|---|

| Mg this compound Nonahydrate | Mg(C₆H₂N₃O₇)₂·9H₂O | Monoclinic | P2₁/c | a=15.023, b=6.718, c=26.516, β=109.55 | 4 | [2] |

| Ca this compound Pentahydrate | Ca(C₆H₂N₃O₇)₂·5H₂O | Monoclinic | C2/c | a=12.235, b=13.065, c=17.525, β=108.06 | 4 | [1] |

| Sr this compound Pentahydrate | Sr(C₆H₂N₃O₇)₂·5H₂O | Monoclinic | C2/c | a=24.515, b=10.142, c=17.932, β=98.76 | 8 | [2] |

| Ba this compound Hexahydrate | Ba(C₆H₂N₃O₇)₂·6H₂O | Triclinic | Pī | a=15.120, b=11.633, c=6.766, α=87.24, β=79.16, γ=84.88 | 2 | [2] |

| Na this compound Monohydrate | Na(C₆H₂N₃O₇)·H₂O | Monoclinic | C2/m | a=13.065, b=20.065, c=3.6957, β=90.75 | 4 |[5] |

Table 2: Selected Average Metal-Oxygen Bond Lengths

| Compound | Metal Ion | Avg. M-O (this compound) Bond Length (Å) | Avg. M-O (Water) Bond Length (Å) | Coordination No. | Ref |

|---|---|---|---|---|---|

| Mg this compound Nonahydrate | Mg²⁺ | No direct coordination | 2.043 - 2.077 | 6 | [2] |

| Tb Complex (TbL¹⁸) | Tb³⁺ | 2.195 - 2.203 | N/A | 7 | |

| Dy Complex (DyL¹⁸) | Dy³⁺ | 2.187 - 2.199 | N/A | 7 | |

| Ho Complex (HoL¹⁸) | Ho³⁺ | 2.179 - 2.192 | N/A | 7 |

| Eu Complex ([Eu(btfa)₄]⁻) | Eu³⁺ | 2.346 - 2.451 | N/A | 8 |[6] |

Table 3: Thermal Decomposition and Activation Energy Data

| Compound | Decomposition Onset (°C) | Activation Energy (kJ·mol⁻¹) | Method | Ref |

|---|---|---|---|---|

| Cr-Picrate | - | 204.1 | DSC | [3] |

| Mn-Picrate | Lower than Picric Acid | 108.1 | DSC | [3] |

| Co-Picrate | Lower than Picric Acid | 132.3 | DSC | [3] |

| Ni-Picrate | - | 184.3 | DSC | [3] |

| Li-Picrate | Higher than Picric Acid | 127.4 | DSC | [7] |

| Na-Picrate | Higher than Picric Acid | 151.3 | DSC | [7] |

| K-Picrate | Higher than Picric Acid | 207.9 | DSC | [7] |

| Mg-Picrate | - | 125.6 | DSC | [8] |

| Ca-Picrate | - | 140.3 | DSC | [8] |

| Sr-Picrate | - | 171.3 | DSC | [8] |

| Ba-Picrate | - | 257.7 | DSC | [8] |

| Zn-Picrate | Lower than Picric Acid | 116.0 - 133.4 | DSC |[9] |

Experimental Protocols

The characterization of metal picrates involves a series of well-established experimental techniques.

General Synthesis Protocol

The synthesis of metal picrates is typically achieved through a salt metathesis or acid-base reaction in an aqueous solution.[1][3]

-

Precursor Preparation: Prepare an aqueous solution of a suitable metal salt (e.g., carbonate, nitrate, sulfate, or hydroxide). Separately, prepare a hot, often saturated, aqueous solution of picric acid or an alkali metal this compound (e.g., sodium this compound).[3][10]

-

Reaction: Slowly add the metal salt solution/slurry to the hot picric acid solution with continuous stirring. If a metal carbonate is used, the reaction will be accompanied by the evolution of CO₂ gas.[3][8] The reaction mixture is typically stirred for 1-2 hours.

-

Isolation of Crude Product: After the reaction is complete, the solution is filtered to remove any unreacted starting material. The resulting clear, deep yellow solution is then concentrated, often by slow evaporation or vacuum evaporation, to induce crystallization.[8]

-

Purification: The collected crude crystals can be purified by recrystallization. This often involves dissolving the crystals in a minimum volume of hot water or a suitable organic solvent like acetone, followed by slow cooling. To remove excess picric acid, the product can be washed with or recrystallized from a solvent in which picric acid is soluble but the metal this compound is not, such as dichloromethane.[8]

-

Drying: The final purified crystals are collected by filtration and dried, often in a vacuum desiccator at room temperature.[8]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional atomic arrangement of crystalline metal picrates, providing data on bond lengths, bond angles, and overall molecular geometry.[11][12]

-

Crystal Selection & Mounting: A high-quality single crystal (typically 0.03-0.3 mm), free of cracks and defects, is selected under a microscope.[12][13] It is mounted on a goniometer head using a suitable adhesive or cryo-oil.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[11] An X-ray beam (commonly Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction patterns are collected by a detector.[14]

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections (e.g., for Lorentz-polarization effects and absorption).[15]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods against the experimental data to improve the fit and determine the final, precise atomic coordinates, bond lengths, and angles.[14]

Spectroscopic Analysis (FTIR and Raman)

Vibrational spectroscopy is a powerful tool for probing the bonding within metal picrates, especially for identifying which functional groups of the this compound ligand are involved in coordination.

-

FTIR Spectroscopy: Samples are typically analyzed as KBr pellets. The spectrum provides information on functional groups with strong dipole moments.[16] Key vibrational bands for picrates include:

-

~1560 cm⁻¹ and ~1330 cm⁻¹: Asymmetric and symmetric N-O stretching vibrations of the nitro groups. Shifts in these bands upon coordination can indicate the involvement of a nitro group in bonding.[7]

-

~1270 cm⁻¹: C-O stretching vibration of the phenoxide group. This band is sensitive to the coordination of the phenolic oxygen to the metal ion.[7]

-

-

Raman Spectroscopy: This technique is complementary to FTIR and is particularly sensitive to non-polar, polarizable bonds. It can provide information on metal-ligand bonds, which often have low-frequency vibrations that are difficult to observe in FTIR.[17]

Thermal Analysis (DSC and TGA)

Thermal analysis is crucial for determining the stability, decomposition behavior, and hydration state of metal picrates, which are often energetic materials.[18]

-

Sample Preparation: A small, precisely weighed amount of the sample (typically 1-5 mg) is placed in an aluminum or copper sample pan.

-

Differential Scanning Calorimetry (DSC): The sample and an empty reference pan are heated at a constant rate (e.g., 5-20 °C/min) under a controlled atmosphere (e.g., nitrogen). The DSC measures the heat flow into or out of the sample.[18] It can identify:

-

Endothermic events: Melting, dehydration (loss of water).

-

Exothermic events: Decomposition, explosion. The onset temperature of the exothermic decomposition is a key measure of thermal stability. The area under the peak corresponds to the heat of decomposition.

-

-

Thermogravimetric Analysis (TGA): The sample is heated at a constant rate while its mass is continuously monitored.[19] TGA is used to quantify mass loss events, such as the dehydration of coordinated or lattice water molecules. The temperature ranges over which these losses occur provide information on how strongly the water is bound.[8]

Conclusion